12-Bromododecanoic acid
Overview
Description
12-Bromododecanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a bromine atom attached to the twelfth carbon of a dodecanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 12-Bromododecanoic acid is Glycodelin . Glycodelin is a protein that plays a crucial role in the human immune response and is involved in various biological processes, including cell adhesion and immune response regulation .
Mode of Action
It is known to interact with its target, glycodelin . The interaction between this compound and Glycodelin may result in changes to the function of the protein, potentially influencing the immune response .
Biochemical Pathways
Given its interaction with glycodelin, it is likely that it influences pathways related to the immune response .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
This compound has been shown to have antiviral activity. At a concentration of 10 µg/ml, it reduces virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus (HBV) infection . It also exhibits inhibitory activity against HIV replication in CEM-SS T cells .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
12-Bromododecanoic acid plays a significant role in biochemical reactions, particularly as a model fatty acid ligand. It has been used to elucidate the x-ray structure of bovine beta-lactoglobulin . The compound interacts with enzymes such as cytochrome P450 BM3, where it binds inside the calyx of bovine beta-lactoglobulin . These interactions are crucial for understanding the structural and dynamic properties of enzymes involved in fatty acid metabolism.
Cellular Effects
This compound influences various cellular processes. It has been shown to reduce virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus infection and inhibit HIV replication in CEM-SS T cells . These effects suggest that this compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying viral infections and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for bovine beta-lactoglobulin, binding inside the calyx and influencing the protein’s structure . Additionally, it has been used in studies involving cytochrome P450 enzymes, where it serves as a substrate for oxidation reactions . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, particularly in studies involving viral infections . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . These findings are important for determining safe and effective dosage levels for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of fatty acids . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for studying the compound’s effects in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Bromododecanoic acid can be synthesized through the bromination of dodecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the twelfth carbon position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 12-Bromododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 12-hydroxydodecanoic acid or 12-aminododecanoic acid.
Reduction: Formation of dodecanoic acid.
Oxidation: Formation of 12-oxododecanoic acid.
Scientific Research Applications
12-Bromododecanoic acid is extensively utilized in scientific research due to its unique properties:
Chemistry: It serves as a reagent and catalyst in various organic synthesis reactions. It is also used as a starting material for the synthesis of polymers and surfactants.
Biology: It is used as a model fatty acid ligand in the elucidation of protein structures through X-ray crystallography.
Medicine: It exhibits inhibitory activity against certain viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV), making it a potential candidate for antiviral research.
Comparison with Similar Compounds
12-Chlorododecanoic Acid: Similar in structure but contains a chlorine atom instead of a bromine atom.
12-Iodododecanoic Acid: Contains an iodine atom instead of a bromine atom.
Dodecanoic Acid: Lacks the halogen atom, making it less reactive in certain chemical reactions
Uniqueness: 12-Bromododecanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
12-bromododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBWYBUCFHYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049354 | |
Record name | 12-Bromododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73367-80-3 | |
Record name | 12-Bromododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73367-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Bromododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Bromododecanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02405 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Bromododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-bromododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-BROMODODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research using X-ray crystallography has shown that 12-Bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin. [] The carboxylate head group of the molecule sits at the protein's surface, while the lid of the calyx remains open at the crystallization pH of 7.3. [] This binding location is consistent with observations of ligand-free bovine β-lactoglobulin in the same lattice form at pH 7.1 and 8.2. []
A: this compound has the molecular formula C12H23BrO2. [, ] While specific spectroscopic data is not provided in the provided abstracts, its structure consists of a 12-carbon chain with a terminal bromine atom and a carboxylic acid group at the other end. [, ]
A: Scanning Tunneling Microscopy (STM) studies reveal that the packing structure of this compound on highly oriented pyrolytic graphite (HOPG) differs significantly from its close analog, 11-bromoundecanoic acid. [, ] This difference arises from the addition of a single methylene group, highlighting a distinct odd-even length effect on packing behavior at the liquid-solid interface. [, ]
A: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can be reacted with Grignard reagents (RMgX), where R represents various alkyl groups (C12H25, C14H29, C16H33, and C18H37) in the presence of lithium copper chloride (Li2CuCl4). [] This reaction yields salts of alkanecarboxylic acids, which can then be reduced by lithium aluminum hydride (LiAlH4) to produce even-numbered primary alcohols ranging from C24 to C30. []
A: While this compound can adopt various conformations in the gas phase due to its carboxyl group, it typically assumes one of two specific configurations when adsorbed onto a solid surface. [] Atomically resolved STM images show distinct conformations for the carboxyl groups of this compound and 2-bromohexadecanoic acid molecules when adsorbed at the liquid (phenyloctane)-solid (graphite) interface. []
A: A derivative of this compound was used to synthesize Chlorosphaerolactylate B, a halometabolite with antimicrobial properties isolated from the cyanobacterium Sphaerospermopsis sp. [] This synthetic Chlorosphaerolactylate B exhibited in vitro activity against Staphylococcus aureus, inhibiting both its growth and biofilm formation. [] Furthermore, in vivo studies using a porcine model of implant-associated osteomyelitis showed that Chlorosphaerolactylate B reduced S. aureus colonization on implants. []
A: While the provided abstracts do not directly address the environmental impact of this compound, its use in synthesizing a potent antimicrobial compound like Chlorosphaerolactylate B raises potential concerns. [] Further research is needed to assess its ecotoxicological effects, biodegradability, and potential for bioaccumulation to ensure responsible use and minimize any negative impact on the environment.
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